REACTION_CXSMILES
|
[OH-].[Na+].C(O)(=O)C.[NH:7]1[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH2:9][CH2:8]1.CC(=O)C.C(=O)=O.[C:25](Cl)(=[O:29])[O:26][CH2:27][CH3:28]>O1CCCC1.O>[CH2:27]([O:26][C:25]([N:7]1[CH2:12][CH2:11][CH:10]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])[CH2:9][CH2:8]1)=[O:29])[CH3:28] |f:0.1,2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
152
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
249.5
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-piperidinepropanoic acid acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.N1CCC(CC1)CCC(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
2-propanone CO2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=O.C(=O)=O
|
Name
|
119.4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
Upon completion, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The whole was washed twice with 420 parts of 1,1-oxybisethane
|
Type
|
EXTRACTION
|
Details
|
The product was extracted three times with 520 parts of dichloromethane
|
Type
|
CUSTOM
|
Details
|
The whole was evaporated
|
Type
|
CUSTOM
|
Details
|
the latter was decanted each time
|
Type
|
CUSTOM
|
Details
|
The residue was evaporated
|
Type
|
CUSTOM
|
Details
|
to dry
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1CCC(CC1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |